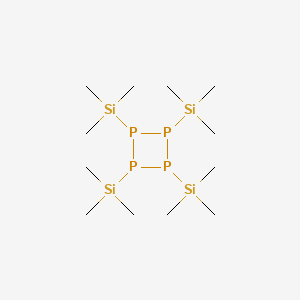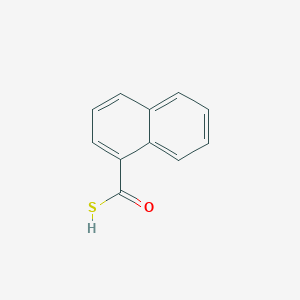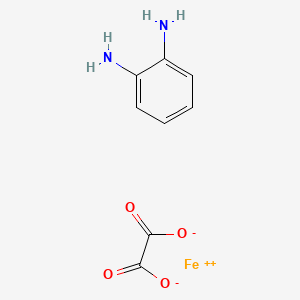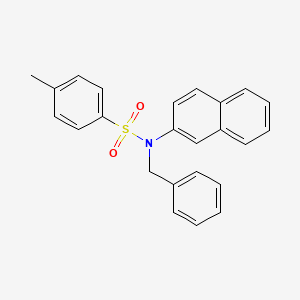![molecular formula C5H10N4O3 B14413637 ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate](/img/structure/B14413637.png)
ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate typically involves the reaction of ethyl carbamate with hydrazine derivatives under controlled conditions. One common method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . Another method involves the reaction of ammonia with ethyl chloroformate .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale reactions using similar synthetic routes. The use of metal-free synthesis methods and eco-friendly reagents, such as Si(OMe)4 and DBU, has been explored to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
Ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted carbamates, ureas, and other nitrogen-containing compounds.
科学的研究の応用
Ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like acetylcholinesterase, leading to an increase in acetylcholine levels at nerve synapses or neuromuscular junctions . This inhibition results in increased stimulation of nerve endings, which can have various physiological effects.
類似化合物との比較
Similar Compounds
Methyl carbamate: An ester of carbamic acid with similar chemical properties.
Propyl carbamate: Another ester of carbamic acid with comparable applications.
Phenyl carbamate: Used in similar industrial and pharmaceutical applications.
Uniqueness
Ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate is unique due to its specific chemical structure, which allows it to undergo a wide range of chemical reactions and exhibit diverse biological activities. Its versatility in scientific research and industrial applications sets it apart from other carbamates .
特性
分子式 |
C5H10N4O3 |
|---|---|
分子量 |
174.16 g/mol |
IUPAC名 |
ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate |
InChI |
InChI=1S/C5H10N4O3/c1-2-12-5(11)7-3-8-9-4(6)10/h3H,2H2,1H3,(H3,6,9,10)(H,7,8,11) |
InChIキー |
VNWOOTWQAJPMEN-UHFFFAOYSA-N |
異性体SMILES |
CCOC(=O)N/C=N/NC(=O)N |
正規SMILES |
CCOC(=O)NC=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


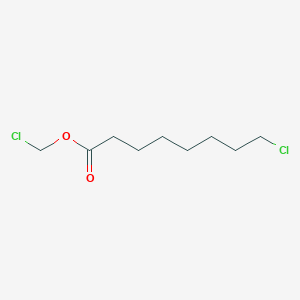
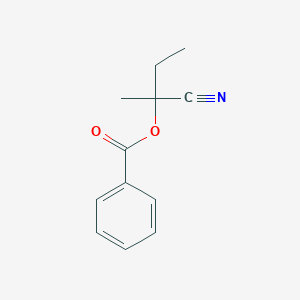
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)
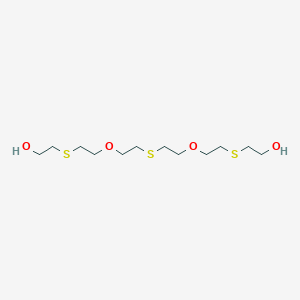
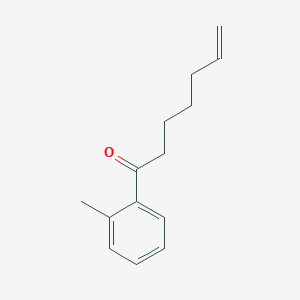
![10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14413588.png)
![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)

![Benzoic acid--2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1)](/img/structure/B14413612.png)
